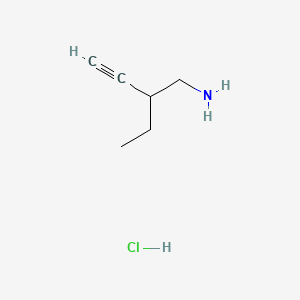

3-(Aminomethyl)pent-1-yne hydrochloride

Description

Overview of Alkyne and Amine Functionalized Scaffolds in Organic Synthesis

Alkyne and amine functional groups are cornerstones of modern organic synthesis, each offering a distinct set of reactive possibilities. Alkynes are notably versatile, participating in a variety of transformations such as cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. researchgate.netenamine.net The terminal alkyne, in particular, is a valuable handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. enamine.net

Amines, on the other hand, are fundamental to the structure of a vast number of biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their basicity and nucleophilicity allow for a wide range of chemical modifications. The combination of these two functional groups within a single molecular scaffold creates a powerful tool for the construction of complex molecular architectures. acs.orgnih.gov

Significance of Bifunctional Molecules in Chemical Research

Bifunctional molecules, which contain two distinct reactive sites, are of immense importance in chemical research. nih.govnih.govbohrium.com They can act as molecular bridges, linking two different molecules or fragments, or they can participate in intramolecular reactions to form cyclic structures. nih.gov This dual reactivity allows for the development of novel synthetic strategies and the creation of molecules with unique properties and functions. acs.orgresearchgate.net The strategic placement of the alkyne and amine groups in 3-(Aminomethyl)pent-1-yne hydrochloride suggests its potential utility as a versatile building block in the synthesis of a diverse range of chemical entities.

Problem Statement: Unexplored Aspects of this compound Chemistry

Despite the clear potential suggested by its structure, this compound remains a largely uncharacterized compound in the scientific literature. A thorough search of existing chemical databases and scholarly articles reveals a significant lack of detailed research on its synthesis, reactivity, and physical properties. This knowledge gap prevents the full realization of its potential as a synthetic building block and highlights the need for a systematic investigation into its chemical behavior.

Research Objectives for Comprehensive Characterization and Application of the Compound

To address the current lack of information, a comprehensive study of this compound is proposed with the following objectives:

To develop and optimize a robust and scalable synthetic route to high-purity this compound.

To thoroughly characterize its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and physical constants (melting point, solubility).

To investigate the reactivity of both the alkyne and amine functional groups, both independently and in concert, through a series of well-defined chemical transformations.

To explore its potential as a building block in the synthesis of novel heterocyclic compounds and other complex molecular architectures.

To evaluate its utility in applications such as "click chemistry," the development of novel ligands for catalysis, and the synthesis of biologically active molecules.

Scope and Limitations of the Present Research Framework

This article serves as a foundational document, outlining the current state of knowledge and proposing a path forward for the study of this compound. The scope is limited to the theoretical and potential aspects of its chemistry, based on the known reactivity of its constituent functional groups. The practical realization of the proposed research objectives will require dedicated experimental work. The current discussion does not extend to in-depth biological or material science applications, as such explorations would be premature without a solid understanding of the compound's fundamental chemistry.

Contribution to the Field of Synthetic Organic Chemistry and Beyond

A comprehensive study of this compound is expected to make a significant contribution to the field of synthetic organic chemistry. By providing a new, versatile bifunctional building block, this research will enable the development of novel synthetic methodologies and provide access to new classes of compounds. The insights gained from this work could have far-reaching implications, potentially impacting areas such as medicinal chemistry, materials science, and chemical biology.

Interactive Data Tables

While specific experimental data for this compound is not yet available, the following tables illustrate the types of data that would be generated through the proposed research.

Table 1: Hypothesized Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| Solubility | Soluble in water and polar organic solvents |

| ¹H NMR (ppm) | Peaks corresponding to aminomethyl, pentynyl protons |

| ¹³C NMR (ppm) | Peaks corresponding to alkyne and aliphatic carbons |

| IR (cm⁻¹) | Bands for N-H, C≡C-H, and C-N stretches |

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product Class |

| N-Acylation | Acyl chloride, base | N-acyl-3-(aminomethyl)pent-1-yne |

| N-Alkylation | Alkyl halide, base | N-alkyl-3-(aminomethyl)pent-1-yne |

| Azide-Alkyne Cycloaddition | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole derivative |

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Aryl-substituted alkyne |

| Mannich Reaction | Formaldehyde (B43269), secondary amine | Propargylamine (B41283) derivative |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

2-ethylbut-3-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-3-6(4-2)5-7;/h1,6H,4-5,7H2,2H3;1H |

InChI Key |

YMEOOADMDFIXAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C#C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl Pent 1 Yne Hydrochloride

Retrosynthetic Analysis of 3-(Aminomethyl)pent-1-yne hydrochloride

Retrosynthetic analysis is a technique used to design a synthesis by breaking down the target molecule into simpler, commercially available precursors. studysmarter.co.uklkouniv.ac.in This process involves disconnecting key bonds and using functional group interconversions (FGI) to map out a potential synthetic pathway. researchgate.net

The terminal alkyne group is a key functional feature of the target molecule. A primary strategy for its retrosynthesis involves the disconnection of a carbon-carbon bond adjacent to the triple bond. slideshare.net The most logical disconnection for the 3-(Aminomethyl)pent-1-yne backbone is the C3-C4 bond. This approach is based on the well-established chemistry of acetylides, which are potent nucleophiles. youtube.commasterorganicchemistry.com

This disconnection generates two synthons: a propargyl cation synthon and an ethyl anion synthon. In practice, this translates to using a nucleophilic acetylide equivalent and an electrophilic source of the ethyl group. A more synthetically useful disconnection breaks the C2-C3 bond, which relies on the alkylation of a terminal alkyne. This generates an acetylide anion and an electrophilic 1-(aminomethyl)propyl fragment.

Table 1: Disconnection Strategies for the Alkyne Moiety

| Disconnection Bond | Synthon 1 (Nucleophile) | Reagent 1 (Synthetic Equivalent) | Synthon 2 (Electrophile) | Reagent 2 (Synthetic Equivalent) | Corresponding Reaction |

| C3 – C4 | CH≡C-CH(CH₂NH₂)⁻ | Propargylamine (B41283) derivative anion | CH₃CH₂⁺ | Ethyl bromide | Alkylation |

| C2 – C3 | CH₃CH₂-CH(CH₂NH₂)⁻ | Organometallic reagent | HC≡C⁺ | Ethynylating agent | Alkynylation |

| C(sp)-H | CH₃CH₂-CH(CH₂NH₂)-C≡C⁻ | Acetylide anion | H⁺ | Water/Acid | Protonation (Final step) |

The primary aminomethyl group is another key feature for disconnection. The most common strategy is the disconnection of the C3-C(aminomethyl) bond, which is a carbon-nitrogen (C-N) bond. researchgate.net This leads to synthons that can be assembled via nucleophilic substitution or reductive amination. youtube.com

Nucleophilic Substitution Approach : Disconnecting the C-N bond generates a carbocation synthon at the aminomethyl carbon and an ammonia-derived anion. The synthetic equivalents would be an alkyl halide (e.g., 3-(halomethyl)pent-1-yne) and an ammonia (B1221849) surrogate like azide (B81097) or phthalimide (B116566) (as in the Gabriel synthesis) to prevent over-alkylation. youtube.com

Reductive Amination Approach : A functional group interconversion (FGI) can transform the aminomethyl group back to an aldehyde. This aldehyde can then be disconnected via a reductive amination pathway, leading to the aldehyde (2-ethyl-3-butynal) and ammonia as precursors. youtube.com

Table 2: Disconnection Strategies for the Aminomethyl Group

| Disconnection Strategy | Synthon 1 | Reagent 1 (Synthetic Equivalent) | Synthon 2 | Reagent 2 (Synthetic Equivalent) | Corresponding Reaction |

| C-N Disconnection | CH₃CH₂-CH(C≡CH)-CH₂⁺ | 3-(Bromomethyl)pent-1-yne | ⁻NH₂ | Potassium Phthalimide | Gabriel Synthesis |

| C-N Disconnection | CH₃CH₂-CH(C≡CH)-CH₂⁺ | 3-(Bromomethyl)pent-1-yne | N₃⁻ | Sodium Azide | Azide Substitution & Reduction |

| FGI / Reductive Amination | CH₃CH₂-CH(C≡CH)-CHO | 2-Ethyl-3-butynal | NH₃ | Ammonia | Reductive Amination |

The final step in the synthesis is the formation of the hydrochloride salt. In a retrosynthetic sense, this is the simplest step, involving the removal of hydrochloric acid from the target molecule to yield the free amine.

This compound ⇒ 3-(Aminomethyl)pent-1-yne + HCl

In the forward synthesis, this involves treating the purified free amine with a source of HCl. This is a standard acid-base reaction that converts the amine into a more stable, crystalline, and often less volatile ammonium (B1175870) salt. Common reagents include HCl gas, a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol, or aqueous HCl followed by solvent removal. nih.gov

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. These routes focus on efficiently forming the key C-C and C-N bonds.

Propargylamines are a versatile class of compounds that serve as building blocks in organic synthesis. researchgate.net One of the most powerful methods for their synthesis is the three-component coupling reaction of an aldehyde, an alkyne, and an amine (A³ coupling). nih.govacs.orgresearchgate.net While typically used for secondary or tertiary amines, variations can be adapted for primary amine synthesis.

A plausible route for the target molecule could involve a related strategy. For instance, a coupling reaction could be designed to assemble the main carbon skeleton. Copper and gold salts are common catalysts for such transformations. organic-chemistry.org The general mechanism involves the in-situ formation of a metal acetylide, which then attacks an iminium ion generated from the amine and aldehyde. acs.org

Table 3: Illustrative Catalytic Systems for Propargylamine Synthesis (A³ Coupling)

| Catalyst | Amine Component | Aldehyde Component | Alkyne Component | Solvent | Temperature (°C) | Yield (%) |

| CuCl | Morpholine | Methyl Vinyl Ketone | Phenylacetylene | Toluene (B28343) | 100 | High |

| AgI | Various | Various | Various | Water | RT | High |

| Au(III) Salen Complex | Various | Various | Phenylacetylene | Water | 40 | Excellent |

| Zn(OTf)₂ | Various | Benzaldehydes | Phenylacetylene | Solvent-free | RT | High |

Note: This table presents general conditions for the synthesis of various propargylamine derivatives to illustrate the A³ coupling methodology and is not specific to the target molecule. nih.govacs.orgorganic-chemistry.org

This approach directly forms the C-N bond via a nucleophilic substitution reaction (Sₙ2). It requires an alkyne-containing electrophile, such as 3-bromo- (B131339) or 3-chloropent-1-yne, and a nucleophilic ammonia equivalent.

A primary challenge with using ammonia directly is polyalkylation, where the initially formed primary amine reacts further with the electrophile to produce secondary and tertiary amines. masterorganicchemistry.comyoutube.com To circumvent this, ammonia surrogates are employed.

Gabriel Synthesis : This classic method uses potassium phthalimide as the ammonia surrogate. It reacts with the alkyl halide to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine cleanly.

Azide Synthesis : An alternative is the use of sodium azide to displace the halide. The resulting alkyl azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Following the formation of the free amine by either method, treatment with hydrochloric acid would yield the final product, this compound.

Table 4: Comparison of Ammonia Surrogates for Primary Amine Synthesis

| Method | Nucleophile | Intermediate | Deprotection/Reduction Step | Advantages | Disadvantages |

| Gabriel Synthesis | Potassium Phthalimide | N-(pent-1-yn-3-yl)methyl)phthalimide | Hydrazine (Hydrazinolysis) | Avoids polyalkylation, clean reaction. | Phthalimide removal can sometimes be harsh. |

| Azide Synthesis | Sodium Azide | 3-(Azidomethyl)pent-1-yne | LiAlH₄ or Catalytic Hydrogenation | High yields, avoids polyalkylation. | Azides can be hazardous; requires a reduction step. |

Alternative Pathways Involving Cyclization-Rearrangement Strategies

While direct synthetic routes to propargylamines are more common, alternative strategies involving cyclization and rearrangement reactions represent a novel approach to constructing chiral amine scaffolds. Although specific examples leading directly to 3-(aminomethyl)pent-1-yne are not extensively documented, analogous methodologies suggest plausible pathways.

One potential strategy could involve the asymmetric rearrangement of a pre-formed cyclic precursor. For instance, aza-Pinacol rearrangements have been utilized in the palladium-catalyzed asymmetric hydrogenation of intermediates to yield chiral five-membered exocyclic amines. A hypothetical pathway for the target molecule could involve the synthesis of a suitable substituted cyclic system, such as a functionalized azetidine (B1206935) or pyrrolidine, which upon a stereocontrolled rearrangement could yield the desired acyclic propargylamine structure.

Furthermore, organocatalytic cyclization and cycloaddition reactions have emerged as powerful tools for the atroposelective synthesis of axially chiral molecules. These strategies could potentially be adapted to create the chiral center in 3-(aminomethyl)pent-1-yne. This might involve an intramolecular cyclization of a carefully designed acyclic precursor, followed by a ring-opening step to furnish the final product. The development of such a route would be a novel contribution to the synthesis of chiral propargylamines.

Indirect Synthetic Routes and Precursor Transformations to this compound

Indirect routes, which involve the construction of a molecular scaffold followed by the introduction or modification of functional groups, offer a high degree of flexibility in the synthesis of this compound.

The synthesis can commence with the commercially available and relatively inexpensive pent-1-yne. The key challenge in this approach is the regioselective functionalization of the C-3 position (the propargylic position). This can be a non-trivial task due to the reactivity of the terminal alkyne. However, several methods can be envisaged.

One approach is the free-radical halogenation of pent-1-yne, which would preferentially occur at the propargylic position to yield 3-halopent-1-yne. This intermediate can then be subjected to nucleophilic substitution to introduce the aminomethyl group or a precursor to it.

Another strategy involves the deprotonation of pent-1-yne with a strong base to form a pent-1-yn-3-ide anion, followed by reaction with an electrophile. However, this is often complicated by the higher acidity of the terminal alkyne proton. More advanced methods involving transition-metal-catalyzed C-H activation at the propargylic position could offer a more direct and controlled route to functionalized pent-1-yne scaffolds.

Several established synthetic methods are well-suited for the introduction of an aminomethyl group onto an alkyne-containing precursor to form a propargylamine.

The Mannich reaction , and its multicomponent variant, the A3 coupling (Aldehyde-Alkyne-Amine) , is one of the most direct and atom-economical methods for the synthesis of propargylamines. In a potential synthesis of the target compound, pent-1-yne could be reacted with formaldehyde (B43269) (or a suitable equivalent) and ammonia (or a protected form thereof) in the presence of a suitable catalyst. The reaction proceeds through the formation of an iminium ion, which is then attacked by a metal acetylide generated in situ from the terminal alkyne.

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines. This route would involve the SN2 reaction of a 3-halopent-1-yne (prepared as described in 2.3.1) with potassium phthalimide. The resulting N-propargylphthalimide can then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure), to release the desired primary amine, 3-(aminomethyl)pent-1-yne. This method avoids the over-alkylation often encountered in the direct amination of alkyl halides.

This approach involves the late-stage introduction or modification of the amine and alkyne functionalities on a pre-existing molecular framework. The principles of post-synthetic modification (PSM), though often discussed in the context of materials like metal-organic frameworks, are applicable at the molecular level.

For instance, a synthetic route could begin with pent-1-yn-3-ol. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide, to form 3-(azidomethyl)pent-1-yne. Subsequent reduction of the azide

Optimization of Reaction Conditions for High Yield and Purity of this compound

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of propargylamines, significantly influencing reaction rates, yields, and sometimes even the reaction pathway. In the context of the widely used A³ coupling reaction (aldehyde-alkyne-amine coupling), which represents a primary route to this class of compounds, solvent polarity, coordinating ability, and proticity play crucial roles.

Research on the synthesis of various propargylamines has shown that a range of solvents can be employed, with the optimal choice being highly dependent on the specific substrates and catalyst system used. For instance, in copper-catalyzed syntheses, solvents like toluene, acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (DCM) are frequently utilized. nih.govmdpi.com Some studies have explored more environmentally benign options, including water, which can be effective for certain catalyst systems. phytojournal.com The use of solvent-free, or "neat," conditions has also been investigated, often leading to improved reaction efficiency and a greener synthetic profile. rsc.orgresearchgate.net

The effect of the solvent is often tied to the solubility of the reactants and the stability of the catalytic species and intermediates. For example, non-polar solvents like toluene may be preferred for certain organometallic catalysts, while polar aprotic solvents like acetonitrile can facilitate the dissolution of starting materials and reagents.

Table 1: Effect of Different Solvents on the Yield of a Propargylamine Synthesis Below is a representative data table compiled from a study on the synthesis of a propargylamine using different solvents, illustrating the impact of the reaction medium on the product yield. nih.gov

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane (DCM) | 25 | No Reaction |

| 2 | Acetonitrile (CH₃CN) | 25 | No Reaction |

| 3 | Toluene | 25 | No Reaction |

| 4 | Dioxane | 25 | No Reaction |

| 5 | Toluene | 100 | 92 |

This table is illustrative of the general effects of solvents on propargylamine synthesis and is based on a study of a related compound, not this compound specifically.

Temperature and Pressure Optimization for Reaction Kinetics

Temperature is a fundamental parameter that governs the kinetics of chemical reactions, and its optimization is crucial for achieving efficient synthesis of propargylamines. The ideal temperature for these reactions can vary widely, depending on the reactivity of the substrates, the nature of the catalyst, and the solvent used.

Many synthetic procedures for propargylamines are carried out at elevated temperatures to overcome activation energy barriers and increase the reaction rate. For example, copper-catalyzed A³ coupling reactions are often performed at temperatures ranging from 80°C to 120°C. nih.govrsc.org However, some highly active catalytic systems can promote the reaction at room temperature. rsc.org

Optimization studies are essential to find a balance between a sufficiently high reaction rate and the prevention of side reactions or decomposition of reactants and products at excessive temperatures. The following table, derived from a study on a gold-catalyzed propargylamine synthesis, demonstrates the effect of temperature on the reaction yield. researchgate.net

Table 2: Influence of Temperature on the Yield of a Propargylamine Synthesis

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temperature | 24 | 20 |

| 2 | 40 | 24 | 45 |

| 3 | 65 | 24 | 85 |

| 4 | 80 | 24 | 85 |

This table illustrates the general impact of temperature on propargylamine synthesis and is based on a study of a related compound.

Information regarding the effect of pressure on the synthesis of this compound and other propargylamines is not extensively covered in the available scientific literature, suggesting that it is not a commonly adjusted parameter for these types of reactions, which are typically carried out at atmospheric pressure.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. phytojournal.com For chiral analogs of this compound, where the stereocenter would be at the carbon atom bearing the aminomethyl group, several stereoselective synthesis strategies can be envisioned based on established methods for preparing chiral propargylamines.

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. researchgate.net A common and effective strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

One notable example is the use of N-tert-butanesulfinyl imines, often referred to as Ellman's chiral auxiliary. The addition of an alkynyl nucleophile to an imine derived from this auxiliary proceeds with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the chiral propargylamine. This method has been successfully applied to the synthesis of a variety of chiral propargylamines. acs.org

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. These chiral molecules are then converted through a series of chemical reactions into the desired target molecule, with the original stereochemistry being preserved or transferred.

For the synthesis of chiral analogs of this compound, one could hypothetically start from a chiral amino acid. For instance, a suitably protected amino acid could be reduced to a chiral amino alcohol, which could then be further elaborated to introduce the pent-1-yne moiety. This approach leverages the natural chirality of the starting material to create the desired stereocenter in the final product.

Enantioselective Catalysis for the Generation of Stereocenters

Enantioselective catalysis is a powerful and atom-economical approach for the synthesis of chiral compounds. This method employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The A³ coupling reaction is particularly amenable to this strategy.

A variety of chiral catalysts have been developed for the enantioselective synthesis of propargylamines. These often consist of a metal, such as copper or gold, complexed with a chiral ligand. For example, copper(I) complexes with chiral ligands like Pybox (pyranosyl-oxazoline) have been shown to be effective in catalyzing the enantioselective addition of terminal alkynes to imines. researchgate.net The chiral environment created by the ligand around the metal center directs the approach of the reactants, leading to the preferential formation of one enantiomer of the propargylamine product.

Reactivity Profiles and Mechanistic Studies of 3 Aminomethyl Pent 1 Yne Hydrochloride

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of 3-(aminomethyl)pent-1-yne hydrochloride is a hub of reactivity, susceptible to a variety of addition and coupling reactions.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) with Azide-Containing Substrates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgsigmaaldrich.com This reaction is characterized by its high yield, mild reaction conditions, and broad functional group tolerance. The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) in a stepwise manner to form the stable triazole ring.

While specific examples detailing the CuAAC reaction of this compound are not extensively documented in publicly available literature, the reactivity of similar propargylamines is well-established. For instance, various propargylamines readily participate in CuAAC reactions with a wide array of organic azides to produce the corresponding triazole derivatives in high yields.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylamines Data based on analogous reactions of similar propargylamine (B41283) substrates.

| Alkyne Substrate | Azide Substrate | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Propargylamine | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O | 1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole | >95 |

Hydrofunctionalization Reactions (Hydroamination, Hydrohalogenation, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of H-Y across the carbon-carbon triple bond.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, leading to the formation of enamines or imines. While intermolecular hydroamination of unactivated alkynes can be challenging, intramolecular variants are more common. For 3-(aminomethyl)pent-1-yne, this would typically require prior modification of the amino group to introduce a tethered amine.

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne of 3-(aminomethyl)pent-1-yne would proceed according to Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon, yielding a vinyl halide. Anti-Markovnikov addition can be achieved under radical conditions.

Hydrosilylation: The addition of a Si-H bond across the alkyne, typically catalyzed by platinum or rhodium complexes, can lead to the formation of vinylsilanes. The regioselectivity of this reaction is influenced by the catalyst and the substituents on the silicon atom.

Oxidative Coupling Reactions (e.g., Glaser, Eglinton)

The Glaser coupling reaction facilitates the homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically using a copper(I) salt, a base, and an oxidant such as oxygen. wikipedia.orgorganic-chemistry.org The Eglinton modification uses a stoichiometric amount of a copper(II) salt in a solvent like pyridine (B92270). wikipedia.org The Hay coupling is a catalytic version that utilizes a Cu(I)-TMEDA complex. wikipedia.orgsynarchive.com These reactions proceed through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.

Table 2: Examples of Glaser-Type Oxidative Coupling of Terminal Alkynes Illustrative examples with related terminal alkynes.

| Alkyne Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | CuCl, TMEDA, O₂ / Acetone | 1,4-Diphenyl-1,3-butadiyne | 90 |

Metal-Catalyzed Cross-Coupling Reactions (Sonogashira, Heck-type)

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the halide to the Pd(0) complex, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product. wikipedia.org

Table 3: Sonogashira Coupling of Terminal Alkynes with Aryl Halides Representative examples demonstrating the scope of the Sonogashira reaction.

Heck-type Reactions: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, analogous reactions with alkynes can occur, leading to the formation of substituted alkenes.

Ring-Closing Metathesis (RCM) Involving the Alkyne

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. When an enyne (a molecule containing both a double and a triple bond) is used as a substrate, ring-closing enyne metathesis (RCEYM) can occur, typically catalyzed by ruthenium-based catalysts. organic-chemistry.orgnih.gov This reaction forms a cyclic compound containing a 1,3-diene moiety. For this compound to undergo RCM, it would first need to be functionalized with an appropriate alkene-containing tether on the nitrogen atom.

Reactions Involving the Aminomethyl Group

The primary aminomethyl group in this compound is nucleophilic and can undergo a variety of common amine reactions, such as N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine. organic-chemistry.org

Due to the lack of specific published examples for the reactivity of this compound, the data presented in the tables are based on well-established reactions of structurally similar compounds and are intended to be illustrative of the expected reactivity.

Nucleophilic Reactivity and Derivatization (Acylation, Alkylation, Sulfonylation)

The primary amine functionality of 3-(aminomethyl)pent-1-yne, once liberated from its hydrochloride salt, is a potent nucleophile capable of undergoing a range of derivatization reactions.

Acylation: The free amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is fundamental for introducing a variety of substituents and for protecting the amine group. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(pent-1-yn-3-ylmethyl)acetamide.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, reaction with one equivalent of methyl iodide would primarily yield the secondary amine, 3-((methylamino)methyl)pent-1-yne.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These derivatives are often stable, crystalline solids and are important in various fields, including medicinal chemistry.

Illustrative Derivatization Reactions of 3-(Aminomethyl)pent-1-yne

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(pent-1-yn-3-ylmethyl)acetamide | Acylation |

| Methyl iodide | 3-((methylamino)methyl)pent-1-yne | Alkylation |

| p-Toluenesulfonyl chloride | N-(pent-1-yn-3-ylmethyl)-4-methylbenzenesulfonamide | Sulfonylation |

Note: The above table presents illustrative examples of expected reactions. Specific reaction conditions would need to be optimized.

Formation of Imines and Enamines with Carbonyl Compounds

The primary amine of 3-(aminomethyl)pent-1-yne can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction typically occurs under mildly acidic conditions and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The resulting C=N double bond of the imine is a versatile functional group for further transformations.

The formation of enamines, which possess a C=C-N functionality, occurs when a secondary amine reacts with an enolizable aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com Since 3-(aminomethyl)pent-1-yne is a primary amine, it will directly form an imine. To form an enamine, the primary amine would first need to be converted to a secondary amine, for example, through alkylation as described in the previous section. The resulting secondary amine could then react with a carbonyl compound to yield an enamine. libretexts.org

Mechanism of Imine Formation:

Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: Water is eliminated, and a C=N double bond is formed, resulting in an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the neutral imine.

Participation in Mannich Reactions and Multicomponent Reactions (MCRs)

Mannich Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com As a primary amine, 3-(aminomethyl)pent-1-yne can participate in Mannich reactions. rsc.org In this context, it would react with an aldehyde and a compound containing an acidic proton (e.g., a ketone, ester, or terminal alkyne) to form a β-amino carbonyl compound, known as a Mannich base. organic-chemistry.org The reaction proceeds through the in-situ formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile. nih.gov

Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com Propargylamines, such as 3-(aminomethyl)pent-1-yne, are valuable building blocks in MCRs due to the presence of two reactive functionalities. researchgate.net A well-known example is the A³ coupling (Aldehyde-Alkyne-Amine), which is a type of MCR. In this reaction, 3-(aminomethyl)pent-1-yne could react with an aldehyde and another terminal alkyne to generate a more complex propargylamine derivative.

Hypothetical A³ Coupling Reaction

| Aldehyde | Alkyne | Product |

| Benzaldehyde | Phenylacetylene | 1,5-diphenyl-3-((pent-1-yn-3-ylmethyl)amino)pent-1-yne |

| Formaldehyde (B43269) | Propyne | 4-((pent-1-yn-3-ylmethyl)amino)hex-1-yne |

Note: This table illustrates potential products from a hypothetical A³ coupling reaction involving 3-(aminomethyl)pent-1-yne.

Reactions at the Amine Nitrogen (e.g., Quaternization, Oxidation)

Quaternization: The nitrogen atom of the amine can be exhaustively alkylated with an excess of an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt. This process, known as quaternization, results in a positively charged nitrogen atom with four alkyl substituents. Quaternary ammonium salts have various applications, for instance as phase-transfer catalysts.

Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to imines or hydroxylamines, while stronger oxidation can result in nitro compounds or even cleavage of the C-N bond. For example, oxidation of primary amines can be achieved using reagents like potassium permanganate (B83412) or hydrogen peroxide. The presence of the alkyne group in 3-(aminomethyl)pent-1-yne adds a layer of complexity, as it is also susceptible to oxidation. Therefore, selective oxidation of the amine would require careful choice of reagents and conditions.

Concerted and Synergistic Reactivity of Alkyne and Amine Functionalities

The proximate arrangement of the amine and alkyne groups in 3-(aminomethyl)pent-1-yne allows for unique reactivity profiles where both functionalities can participate in a concerted or synergistic manner.

Intramolecular Cyclization Reactions Involving Both Groups

Derivatives of 3-(aminomethyl)pent-1-yne can be designed to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. For instance, if the amine is acylated with a reagent containing a suitable functional group, subsequent intramolecular reaction with the alkyne can lead to the formation of cyclic structures. An example would be the acylation with a molecule containing a terminal halide, which could then undergo an intramolecular Sonogashira coupling if a suitable catalyst is employed. Such cyclizations are powerful tools for the synthesis of complex molecules. nih.gov

Cooperative Catalysis and Bifunctional Catalyst Design

The presence of both a Lewis basic amine and a π-system in the alkyne makes 3-(aminomethyl)pent-1-yne and its derivatives interesting candidates for use in cooperative and bifunctional catalysis. nih.gov The amine can act as a Brønsted or Lewis base to activate one substrate, while the alkyne can coordinate to a metal center, thereby influencing the catalytic cycle.

In the design of bifunctional catalysts, the amine and alkyne functionalities can be incorporated into a larger molecular framework or supported on a solid matrix. rsc.org The amine could, for example, deprotonate a pro-nucleophile, while the alkyne coordinates to a transition metal that activates an electrophile. This synergistic activation can lead to enhanced reaction rates and selectivities compared to catalysts containing only one of the functional groups. While specific applications of 3-(aminomethyl)pent-1-yne as a bifunctional catalyst are not widely reported, the principles of cooperative catalysis with similar propargylamines are well-established. nih.gov

Influence of the Hydrochloride Salt on Reactivity and Reaction Pathways

No published studies were found that specifically investigate how the hydrochloride salt form of 3-(aminomethyl)pent-1-yne affects its reactivity compared to its free base form or other salts. Such studies would typically explore differences in reaction rates, product distributions, and reaction mechanisms due to the presence of the protonated amine and the chloride counter-ion.

Reaction Mechanism Elucidation for Key Transformations of this compound

Detailed mechanistic studies for reactions involving this specific compound are not available in the public domain.

Kinetic Studies and Rate Law Determination

No kinetic data or rate law determinations for reactions involving this compound have been reported in the scientific literature.

Isotopic Labeling Studies for Mechanistic Pathways

There are no documented isotopic labeling studies that would help to elucidate the mechanistic pathways of reactions with this compound.

Computational and Theoretical Chemistry Studies of 3 Aminomethyl Pent 1 Yne Hydrochloride

Electronic Structure and Reactivity Descriptors

This section would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic properties of the molecule. These properties are fundamental to understanding its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A computational study on 3-(Aminomethyl)pent-1-yne hydrochloride would calculate the energies of these orbitals and visualize their spatial distribution across the molecule. This analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the analysis would reveal whether the electron density of the HOMO is concentrated around the amino group, the alkyne triple bond, or other parts of the molecule.

No specific HOMO/LUMO energy values or distribution maps for this compound were found in the available literature.

Electrostatic Potential Mapping (ESP) for Prediction of Interaction Sites

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visualization that shows the charge distribution of a molecule in three dimensions. libretexts.org These maps are color-coded to indicate different regions of electrostatic potential: typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green indicates neutral regions. youtube.com

ESP maps are invaluable for predicting how molecules will interact with each other, identifying potential sites for hydrogen bonding, and understanding non-covalent interactions. libretexts.orgnumberanalytics.com For this compound, an ESP map would highlight the positive charge concentrated around the ammonium (B1175870) group (-NH3+) and the electron-rich region of the carbon-carbon triple bond, providing clear insights into its intermolecular interaction sites.

No specific Electrostatic Potential Map for this compound is available in the searched literature.

Conceptual DFT Descriptors (Electrophilicity, Nucleophilicity, Hardness)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying key chemical concepts. mdpi.comfrontiersin.orgnih.gov From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. frontiersin.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Global Nucleophilicity Index (N): A measure of the electron-donating capacity of a molecule.

These quantitative descriptors would allow for a precise classification of the reactivity of this compound.

No published study calculating these specific conceptual DFT descriptors for this compound was identified.

Conformational Analysis and Intramolecular Interactions

This area of study focuses on the three-dimensional arrangement of atoms in a molecule (conformations) and the non-covalent interactions within the molecule itself.

Identification of Stable Conformers and Energy Minima

Most flexible molecules can exist in various spatial arrangements, or conformations, resulting from the rotation around single bonds. youtube.com Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers, which correspond to energy minima on the potential energy surface. youtube.comnih.gov Computational methods are used to calculate the relative energies of these conformers, predicting which shapes the molecule is most likely to adopt.

For this compound, this analysis would reveal the preferred orientations of the aminomethyl group relative to the pent-1-yne backbone.

No specific conformational analysis identifying stable conformers or energy minima for this compound could be located in the scientific literature.

Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance

Intramolecular interactions significantly influence a molecule's preferred conformation and properties. nih.gov

Intramolecular Hydrogen Bonding: This occurs when a hydrogen atom bonded to an electronegative atom (like the nitrogen in the ammonium group) interacts with another electronegative atom within the same molecule (such as the π-electron cloud of the alkyne). nih.govnih.gov The presence and strength of such bonds can lock the molecule into a specific conformation.

Steric Hindrance: This refers to the repulsive forces that arise when atoms are forced too close together. youtube.com Analysis of steric hindrance helps explain why certain conformations are energetically unfavorable.

A study of this compound would investigate the possibility of a hydrogen bond between the -NH3+ group and the alkyne's π-system and assess how steric clashes between different parts of the molecule restrict its conformational freedom.

No specific research detailing the intramolecular interactions of this compound was found.

Influence of Solvation Models on Conformational Landscapes

There is no available research that specifically investigates the influence of different solvation models on the conformational landscape of this compound. Such studies are crucial for understanding how the presence of a solvent affects the three-dimensional structure and stability of the molecule's various conformers. Typically, computational chemists would employ both implicit and explicit solvation models to simulate the solvent environment and analyze its impact on the molecule's preferred shapes and energy profiles. However, without specific studies on this compound, any discussion would be purely speculative and not based on published findings.

Simulation of Reaction Pathways and Transition States Involving the Compound

Detailed computational simulations of reaction pathways and the identification of transition states are fundamental to understanding the reactivity of a chemical compound.

Determination of Activation Energies and Reaction Barriers

No specific activation energies or reaction barriers for reactions involving this compound have been computationally determined and published in the scientific literature. This type of data is essential for predicting reaction kinetics and mechanisms.

Computational Modeling of Catalytic Cycles

The role of this compound in potential catalytic cycles has not been explored through computational modeling. Such studies would provide insights into its efficacy as a catalyst or its behavior as a substrate in catalyzed reactions.

Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)

There are no computational studies available that predict the regio-, chemo-, or stereoselectivity of reactions involving this compound. These predictions are vital for designing synthetic routes that yield specific desired products.

Interaction Studies with Model Systems

The interaction of a compound with other chemical species, such as metal ions, is a key area of computational research, particularly for applications in catalysis and materials science.

Ligand-Metal Binding Affinities and Geometries (for potential catalytic applications)

Specific data on the ligand-metal binding affinities and preferred coordination geometries for this compound are absent from the current body of scientific literature. These studies would be instrumental in assessing its potential as a ligand in organometallic catalysis.

Lack of Specific Research Data for this compound

A thorough search of available scientific literature and databases has revealed a significant lack of specific computational and theoretical chemistry studies focused on this compound. Consequently, detailed research findings, including data tables on its non-covalent interactions and mechanistic binding with biological receptors, are not available.

General computational chemistry principles suggest that the protonated amine group of this compound would be a key site for electrostatic and hydrogen-bonding interactions within a biological receptor. The pent-1-yne portion of the molecule could participate in weaker, non-polar interactions such as van der Waals forces. However, without specific molecular docking or quantum mechanics studies on this particular compound, any discussion of its binding mechanisms remains purely hypothetical.

Due to the absence of published research, it is not possible to provide the detailed analysis, including specific interacting amino acid residues, binding energies, and types of non-covalent bonds formed, as requested in the article outline. Further computational and experimental research is required to elucidate the molecular interactions of this compound with any potential biological targets.

Advanced Structural Analysis and Spectroscopic Elucidation of 3 Aminomethyl Pent 1 Yne Hydrochloride

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique would provide unambiguous proof of the molecular structure, connectivity, and stereochemistry of 3-(Aminomethyl)pent-1-yne hydrochloride.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a detailed geometric description of the molecule. Data would be generated and compiled into tables, outlining the precise distances between bonded atoms and the angles they form.

Expected Bond Lengths: Standard lengths would be anticipated, such as C-C single bonds (~1.54 Å), C-C triple bonds (~1.20 Å), and C-N bonds (~1.47 Å). The protonation of the amine to an ammonium (B1175870) group (—NH3+) would slightly shorten the C-N bond compared to its free base form.

Expected Bond Angles: The sp-hybridized carbons of the alkyne group would exhibit a linear geometry with an angle of approximately 180°. The sp3-hybridized carbons in the pentyl chain would display tetrahedral geometry with angles around 109.5°.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis would reveal how individual molecules of this compound arrange themselves in a crystal lattice. A primary focus would be on the strong ionic and hydrogen-bonding interactions.

Ionic Interactions: The positively charged ammonium group (-NH3+) and the negatively charged chloride ion (Cl-) would be the primary drivers of the crystal packing, forming a salt lattice.

Hydrogen Bonding: Extensive hydrogen bonding would be expected between the ammonium protons (N-H) as donors and the chloride ion as the acceptor (N-H···Cl). These interactions are crucial for the stability of the crystal structure.

Elucidation of Stereochemical Isomers (if applicable)

The carbon atom at position 3, which is bonded to the ethyl group, the aminomethyl group, the ethynyl (B1212043) group, and a hydrogen atom, is a chiral center.

Racemic Mixture: Unless a chiral synthesis or resolution was performed, the compound would likely crystallize as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. X-ray crystallography would confirm if the crystal packs as a racemic compound or if spontaneous resolution occurs.

Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and for understanding the compound's structure, connectivity, and spatial arrangement in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the protons of the ethyl group (CH3-CH2), between the CH2 of the ethyl group and the methine proton at C3, and between the methine proton at C3 and the protons of the aminomethyl group (-CH2-NH3+).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would allow for the definitive assignment of each carbon atom that has attached protons (e.g., matching the C1 alkyne carbon to its proton, the C4 methylene (B1212753) carbon to its protons, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides insights into the preferred conformation of the molecule in solution, such as the spatial relationship between the ethyl group and the aminomethyl group.

Dynamic NMR for Exchange Processes and Conformational Interconversion

Dynamic NMR (DNMR) studies could investigate any conformational changes or chemical exchange processes occurring on the NMR timescale.

Proton Exchange: The protons on the ammonium group (-NH3+) can exchange with protons from the solvent (if protic) or with trace amounts of water. This can lead to broadening of the N-H signal, and the rate of this exchange could be studied as a function of temperature.

Conformational Interconversion: While the pent-1-yne backbone has some rigidity due to the triple bond, rotation around the C3-C4 and C3-C(aminomethyl) single bonds is possible. Variable-temperature NMR studies could potentially identify different stable conformers (rotamers) if the energy barrier to interconversion is high enough, though for a flexible chain like this, rapid rotation at room temperature is expected.

Chiral NMR Reagents for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for chiral molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for this analysis through the use of Chiral Solvating Agents (CSAs). For a chiral primary amine like 3-(Aminomethyl)pent-1-yne, CSAs are employed to create a chiral environment in the NMR tube, leading to the formation of transient diastereomeric complexes. These complexes are formed through non-covalent interactions, such as hydrogen bonding, ionic interactions, and π-π stacking, between the enantiomers of the analyte and the chiral agent.

The principle behind this technique is that while enantiomers are indistinguishable in an achiral solvent (isochronous), their diastereomeric complexes with a single enantiomer of a CSA are not mirror images and thus have different physical properties, including distinct NMR spectra (anisochronous). This results in separate signals for the two enantiomers, allowing for the direct determination of their ratio by integrating the corresponding peaks. researchgate.net The choice of solvent is critical, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆) being preferred to maximize the interactions leading to spectral differentiation. rsc.org

A variety of CSAs have been developed for the enantiodiscrimination of primary amines. These are often acidic compounds that can form salts with the basic amine. Commonly used classes include chiral carboxylic acids, phosphoric acids, and alcohols. researchgate.netnih.govresearchgate.net For primary amines, (R)-(-)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BINOL-PA), (R)-α-methoxyphenylacetic acid (MPA), and (R)-(-)-O-acetylmandelic acid are among the most effective CSAs. researchgate.net The interaction typically involves the formation of an ion pair between the protonated amine of this compound and the anionic CSA.

The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes depends on several factors, including the specific CSA used, the solvent, temperature, and the concentration of both the analyte and the CSA. By acquiring a ¹H NMR spectrum of the chiral amine in the presence of an enantiopure CSA, the enantiomeric excess can be calculated using the following formula:

ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| × 100

Where Integral_R and Integral_S are the integration values of the signals corresponding to the R and S enantiomers, respectively.

| Chiral Solvating Agent (CSA) | Analyte Proton Monitored | Hypothetical δ (ppm) for (R)-enantiomer complex | Hypothetical δ (ppm) for (S)-enantiomer complex | Hypothetical Δδ (ppm) |

|---|---|---|---|---|

| (R)-(-)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BINOL-PA) | Methine proton (-CH) | 3.15 | 3.12 | 0.03 |

| (R)-α-Methoxyphenylacetic acid (MPA) | Aminomethyl protons (-CH₂NH₂) | 2.98 | 2.95 | 0.03 |

| (R)-(-)-O-Acetylmandelic acid | Methine proton (-CH) | 3.22 | 3.19 | 0.03 |

Vibrational Spectroscopy for Functional Group Dynamics and Interaction Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is an indispensable tool for the structural elucidation of molecules by probing their vibrational modes. researchgate.net These techniques provide detailed information about the functional groups present in a molecule, its conformation, and intermolecular interactions. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.commdpi.com

For this compound, vibrational spectroscopy is particularly useful for characterizing the key functional groups: the terminal alkyne (C≡C-H) and the primary ammonium group (-NH₃⁺). These two techniques are often complementary; a vibrational mode that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is governed by the selection rules for each technique: IR activity requires a change in the dipole moment during the vibration, whereas Raman activity requires a change in the polarizability of the molecule.

Infrared (IR) Spectroscopy for Vibrational Modes of Alkyne and Amine

Infrared (IR) spectroscopy is highly effective for identifying the characteristic vibrational modes of the alkyne and amine functionalities within this compound. Each functional group exhibits absorption bands at specific frequencies, creating a unique spectral fingerprint.

The terminal alkyne group gives rise to two very distinct and diagnostically useful absorptions:

≡C-H Stretch: A sharp and intense absorption band typically appears in the range of 3300-3250 cm⁻¹. This high-frequency vibration is characteristic of the C-H bond of a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretching vibration results in a weaker absorption in the 2150-2100 cm⁻¹ region. Its intensity is variable and can be weak for symmetric or nearly symmetric alkynes, but it is typically observable for terminal alkynes.

The primary amine, present as an ammonium salt (-NH₃⁺) in the hydrochloride form, also has characteristic absorption bands:

N-H Stretch: The stretching vibrations of the N-H bonds in the -NH₃⁺ group lead to a broad and strong absorption band between 3200 and 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding.

N-H Bending (Asymmetric and Symmetric): The bending vibrations of the ammonium group appear in the fingerprint region. The asymmetric bending mode is found around 1600-1575 cm⁻¹, while the symmetric bending mode occurs near 1550-1500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (C≡C-H) | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |

| Terminal Alkyne (C≡C-H) | C≡C Stretch | 2150 - 2100 | Weak to Medium |

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (-NH₃⁺) | Asymmetric N-H Bend | 1600 - 1575 | Medium |

| Ammonium (-NH₃⁺) | Symmetric N-H Bend | 1550 - 1500 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. Due to its different selection rules, it is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy is especially valuable for observing the C≡C triple bond.

C≡C Stretch: The alkyne C≡C stretching vibration, which can be weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ range. This is because the polarizability of the symmetric triple bond changes significantly during the stretching motion.

≡C-H Stretch: The terminal alkyne C-H stretch is also Raman active and appears around 3300-3250 cm⁻¹.

N-H Vibrations: The N-H stretching and bending vibrations of the ammonium group are also observable in the Raman spectrum, though they are often less intense and broader compared to the alkyne signals.

C-C Framework: The carbon skeleton of the pentyl chain gives rise to various C-C stretching and bending modes in the fingerprint region (below 1500 cm⁻¹), which can be more clearly resolved in the Raman spectrum compared to IR.

The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Notes |

|---|---|---|---|---|

| ≡C-H Stretch | 3300 - 3250 | Strong | Strong | A characteristic peak in both spectra. |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad | Medium, Broad | Broadness due to hydrogen bonding. |

| C≡C Stretch | 2150 - 2100 | Weak to Medium | Strong | Highly characteristic in Raman due to bond polarizability. |

| Asymmetric N-H Bend | 1600 - 1575 | Medium | Weak | Typically more prominent in IR. |

| Symmetric N-H Bend | 1550 - 1500 | Medium | Weak | Typically more prominent in IR. |

In-situ IR/Raman for Monitoring Reaction Progress and Intermediate Formation

In-situ (in-line) vibrational spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sample extraction. americanpharmaceuticalreview.com By inserting a fiber-optic probe directly into the reaction vessel, IR or Raman spectra can be collected continuously, providing immediate information on the concentration of reactants, products, and any detectable intermediates. nih.gov

For the synthesis of this compound, in-situ spectroscopy could be used to track the reaction progress and optimize reaction conditions. For instance, in a synthesis involving the amination of a pent-1-yne precursor, one could monitor:

Consumption of Reactants: The disappearance of characteristic peaks of the starting materials. For example, if the synthesis starts from a carbonyl compound, the C=O stretching band (around 1700 cm⁻¹) could be monitored by IR. researchgate.net

Formation of Product: The appearance and increase in intensity of the characteristic peaks of 3-(Aminomethyl)pent-1-yne. The alkyne C≡C stretch (strong in Raman, ~2120 cm⁻¹) or the ≡C-H stretch (~3300 cm⁻¹) would be excellent spectroscopic markers for product formation.

Intermediate Detection: In some cases, reaction intermediates may have unique spectral signatures that can be detected. This provides mechanistic insights and can help identify potential bottlenecks or side reactions.

The choice between IR and Raman for in-situ monitoring depends on the specific reaction. Raman spectroscopy is often advantageous as it is not affected by water or glass, allowing for easy use with standard laboratory reactors. Conversely, Attenuated Total Reflectance (ATR)-FTIR is highly sensitive to components in the liquid phase and can provide excellent quantitative data. americanpharmaceuticalreview.com By plotting the intensity of key spectral bands over time, a reaction profile can be generated, allowing for precise determination of the reaction endpoint and ensuring process consistency.

| Species | Potential Spectroscopic Marker | Wavenumber (cm⁻¹) | Spectroscopic Technique | Application |

|---|---|---|---|---|

| Aldehyde/Ketone Precursor | C=O Stretch | ~1715 | IR | Monitor reactant consumption |

| Azide (B81097) Precursor | N₃ Asymmetric Stretch | ~2100 | IR | Monitor reactant consumption |

| Imine Intermediate | C=N Stretch | ~1650 | IR / Raman | Monitor intermediate formation/consumption |

| 3-(Aminomethyl)pent-1-yne (Product) | C≡C Stretch | ~2120 | Raman | Monitor product formation |

| 3-(Aminomethyl)pent-1-yne (Product) | ≡C-H Stretch | ~3300 | IR / Raman | Monitor product formation |

Applications of 3 Aminomethyl Pent 1 Yne Hydrochloride As a Chemical Synthon and Functional Molecule

Precursor in the Synthesis of Complex Organic Molecules

The combination of a nucleophilic amine and a reactive alkyne group within a single chiral framework renders 3-(aminomethyl)pent-1-yne hydrochloride an ideal starting material for the synthesis of intricate molecular structures. It serves as a linchpin in the assembly of heterocyclic systems, natural product analogs, and large-ring structures such as macrocycles and cages.

Building Block for Heterocyclic Compounds

Propargylamines, the class of compounds to which 3-(aminomethyl)pent-1-yne belongs, are well-established precursors for a multitude of nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net The amine and alkyne functionalities can be involved in various cyclization strategies to form stable aromatic and non-aromatic ring systems, which are prevalent motifs in pharmaceuticals and biologically active molecules. nih.gov

One primary application is in the synthesis of substituted pyrroles. For instance, in a Paal-Knorr type reaction, a 1,4-dicarbonyl compound can react with the primary amine of 3-(aminomethyl)pent-1-yne to yield a highly functionalized N-substituted pyrrole (B145914). organic-chemistry.orgorientjchem.org Alternatively, intramolecular cyclization of N-propargylamines is a direct route to pyrrole derivatives. organic-chemistry.org The inherent chirality of this compound can be transferred to the final heterocyclic product, providing a straightforward entry to enantiomerically enriched compounds.

Similarly, this synthon can be used to construct pyridine (B92270) rings, which are central to numerous natural products and drugs. sci-hub.seorganic-chemistry.org Metal-catalyzed C-H activation and subsequent electrocyclization is a modern approach where an imine, formed from the amine group, reacts with an alkyne. nih.gov Using this compound or its derivatives in such sequences allows for the synthesis of polysubstituted chiral pyridines. researchgate.net

| Heterocycle Type | Reaction Strategy | Key Intermediates | Potential Product from 3-(Aminomethyl)pent-1-yne | Reference |

|---|---|---|---|---|

| Pyrrole | Paal-Knorr Condensation | 1,4-Dicarbonyl Compound | N-(1-ethylprop-2-ynyl) substituted pyrrole | researchgate.net |

| Pyridine | C-H Alkenylation/Electrocyclization | α,β-Unsaturated N-benzyl aldimine | Chiral Tetrasubstituted Pyridine | nih.gov |

| Oxazole | Metal-Catalyzed Cycloaddition | Carbonyl source (e.g., CO2) | Chiral Oxazolidinone | researchgate.net |

| Indolizine | Intramolecular Cyclization | N-propargylpyridinium salt | Substituted Chiral Indolizine | researchgate.net |

Scaffold for Natural Product and Analog Synthesis

The utility of propargylamines extends to the total synthesis of natural products and their structurally related analogs. researchgate.net The alkyne group is a versatile handle for carbon-carbon bond formation through reactions like cross-coupling, addition, and cycloaddition, while the amine provides a site for introducing further complexity.

A pertinent example is the synthesis of analogs of marine natural products, such as kabiramide C, which exhibits potent biological activity. In the synthesis of a 7-(4-aminomethyl-1H-1,2,3-triazol-1-yl) analog of kabiramide C, a key step involves a 1,3-dipolar cycloaddition reaction. nih.gov This demonstrates how an aminomethyl-containing fragment can be incorporated into a complex natural product scaffold. The this compound structure provides both the amine functionality for linkage and the alkyne for the "click" reaction (cycloaddition), making it an attractive building block for creating libraries of natural product analogs for structure-activity relationship (SAR) studies.

Intermediate in the Construction of Macrocycles and Cage Compounds

The synthesis of large, structurally complex molecules like macrocycles and cage compounds often relies on high-yielding, reliable reactions that can form multiple bonds in a controlled manner. The dual functionality of this compound makes it a valuable intermediate for such constructions.

Macrocycles containing propargylamine skeletons can be efficiently synthesized through multicomponent reactions, such as the Mannich reaction, under high-dilution conditions to favor intramolecular cyclization. sci-hub.se The chirality of the starting material can play a crucial role in directing the stereochemical outcome of the macrocyclization, a concept known as chirality-matched catalysis. chemrxiv.orgnih.govnih.gov Chiral catalysts can recognize the pre-existing stereocenter in the substrate, leading to efficient and stereoselective ring closure that might otherwise be disfavored. researchgate.netresearchgate.net

For cage compounds, which are three-dimensional molecules with internal cavities, both the amine and alkyne groups can participate in the cage-forming reactions. For example, the amine can undergo condensation with aldehydes to form imine-based cages, while the terminal alkyne can participate in oxidative coupling reactions (e.g., Glaser or Eglinton coupling) with other alkynes to form rigid, shape-persistent organic cages. nih.govresearchgate.netresearchgate.net This dual reactivity allows for the design of complex, polycyclic systems from a relatively simple chiral precursor.

Ligand for Transition Metal Catalysis

In addition to its role as a structural precursor, this compound is an excellent scaffold for the development of chiral ligands for transition metal-catalyzed reactions. The amine group serves as a convenient attachment point for other donor atoms (like phosphorus), while its inherent chirality allows for the creation of an asymmetric environment around the metal center, which is essential for enantioselective catalysis. nih.govenamine.net

Development of Chiral Ligands for Asymmetric Synthesis

The design of chiral ligands is central to the field of asymmetric catalysis. researchgate.netpharm.or.jp By modifying the amine group of 3-(aminomethyl)pent-1-yne with a phosphine (B1218219) moiety (e.g., diphenylphosphine), a chiral P,N-ligand can be synthesized. Such ligands are highly effective in a variety of asymmetric transformations because the hard nitrogen and soft phosphorus donors have different electronic properties, which can stabilize different oxidation states of the metal catalyst during the catalytic cycle. acs.org

A prominent application for such ligands is in the asymmetric hydrogenation of prochiral olefins and ketones. rsc.org Rhodium or Iridium complexes of chiral P,N-ligands have demonstrated high efficiency and enantioselectivity in these reactions. The ethyl group and the alkyne moiety on the chiral backbone of the ligand derived from 3-(aminomethyl)pent-1-yne would create a well-defined chiral pocket around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product.

| Substrate | Catalyst/Ligand Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | Rh(I) / Chiral P-OP Ligand | N-Acetyl-D-phenylalanine methyl ester | >99 | 99 | nih.gov |

| Acetophenone | Ir(I) / Chiral P-N-N Ligand | (R)-1-Phenylethanol | >99 | >99 | rsc.org |

| 1-Phenyl-1,2-propanedione | Mn(I) / Chiral PNP Ligand | (R)-1-Hydroxy-1-phenylpropan-2-one | 99 | 99 | bham.ac.uk |

| Dimethyl itaconate | Rh(I) / Chiral P-OP Ligand | (R)-Dimethyl 2-methylsuccinate | >99 | 99 | nih.gov |

Design of Ligands for Cross-Coupling and C-H Activation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. mdpi.comnih.govresearchgate.net The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

A chiral P,N-ligand derived from this compound can be employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net The ligand's structure would influence the stability and reactivity of the palladium catalyst, potentially enabling reactions with challenging substrates, such as sterically hindered aryl chlorides, at lower catalyst loadings and milder temperatures.

Furthermore, the field of C-H activation, which involves the direct functionalization of otherwise inert C-H bonds, represents a major frontier in synthetic chemistry. nih.gov Transition metal catalysts, often guided by directing groups, are used to achieve site-selective reactions. Ligands derived from propargylamines can participate in these transformations, facilitating the catalytic cycle and controlling selectivity. researchgate.net The combination of a chiral backbone and tunable donor groups makes ligands based on this compound promising candidates for developing new asymmetric C-H functionalization reactions.

Investigation of Metal-Ligand Coordination Chemistry

The amine functionality in this compound serves as a potent ligand for a variety of metal ions. The lone pair of electrons on the nitrogen atom can readily coordinate to transition metals, forming stable metal complexes. The presence of the alkyne group in the same molecule introduces an additional layer of complexity and potential functionality to these coordination compounds.

The alkyne moiety can interact with the metal center through π-backbonding, influencing the electronic properties and reactivity of the complex. Furthermore, the alkyne can remain as a pendant group, available for post-coordination modification, or it can participate directly in the coordination sphere, leading to the formation of polynuclear or polymeric metal-organic frameworks (MOFs). The ability to tune the steric and electronic properties of the ligand by modifying the pentyl backbone further enhances the versatility of this compound in the design of novel metal complexes with tailored catalytic, magnetic, or optical properties.

| Metal Ion | Coordination Mode | Potential Application |

| Copper(I) | N-coordination | Catalyst for click chemistry |

| Palladium(II) | N-coordination | Catalyst for cross-coupling reactions |

| Platinum(II) | N, π-alkyne coordination | Anticancer agent precursor |

| Rhodium(I) | N-coordination | Homogeneous catalysis |

Chemical Biology Probes and Tools

The unique structural features of this compound make it an ideal scaffold for the development of chemical probes to study biological systems. The terminal alkyne serves as a "handle" for bioorthogonal reactions, allowing for the specific labeling and visualization of biomolecules in their native environment.